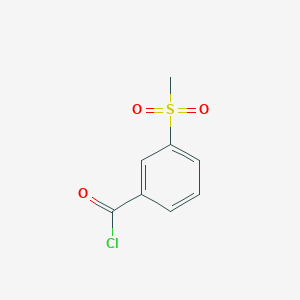

3-(Methylsulfonyl)benzoyl chloride

Vue d'ensemble

Description

3-(Methylsulfonyl)benzoyl chloride is a chemical compound that is part of the sulfonyl chloride family, which are commonly used as intermediates in organic synthesis. The compound contains a benzoyl group attached to a sulfonyl chloride moiety, which is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and a chlorine atom. This functional group is known for its reactivity and is often involved in sulfonylation reactions to introduce the sulfonyl group into various organic molecules.

Synthesis Analysis

The synthesis of compounds related to 3-(methylsulfonyl)benzoyl chloride can be achieved through various methods. For instance, a radical relay strategy has been developed to generate 3-(methylsulfonyl)benzo[b]thiophenes by reacting methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation . This method highlights the use of a radical intermediate, which is a common approach in synthesizing sulfonyl-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(methylsulfonyl)benzoyl chloride can be complex, with the potential for steric hindrance affecting their reactivity. For example, the synthesis and structural characterization of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been reported, with X-ray crystallography used to determine their molecular and electronic structures . These studies provide insights into how the arrangement of substituents around the sulfonyl group can influence the overall properties of the molecule.

Chemical Reactions Analysis

Sulfonyl chlorides, including those related to 3-(methylsulfonyl)benzoyl chloride, are versatile intermediates in organic synthesis. They can react with various nucleophiles, such as enamines, to afford corresponding acyclic sulfones or more complex cyclic structures . Additionally, they can be used to synthesize nitrogen-heterocycles, such as 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, by reacting with nitriles or acetylenes . These reactions demonstrate the utility of sulfonyl chlorides in constructing a wide range of organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For example, the presence of electron-withdrawing groups, such as trifluoromethyl groups, can affect the reactivity and stability of the compound . The synthesis of multisulfonyl chlorides and their masked precursors has been described, providing building blocks for the preparation of dendritic and other complex organic molecules . These compounds' properties, such as solubility, melting point, and reactivity, are crucial for their application in various chemical syntheses.

Applications De Recherche Scientifique

Green Chemistry and Catalysis

The use of benzoyl cyanide in an ionic liquid has been explored as a 'green' alternative for benzoylation reactions, offering a mild and environmentally friendly protocol compared to traditional methods (Prasad et al., 2005). This approach could be applicable to 3-(Methylsulfonyl)benzoyl chloride, promoting sustainable chemical processes.

Synthesis of Drug Intermediates

The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, has been documented, emphasizing the compound's economic value and potential for large-scale production (Zhou Xiao-rui, 2006). Similar methodologies may be adapted for synthesizing derivatives of 3-(Methylsulfonyl)benzoyl chloride, enhancing its applicability in pharmaceutical research.

Novel Synthetic Pathways

A study on the synthesis of cellulose benzoates in an ionic liquid presents a homogeneous acylation method without catalysts, achieving high degrees of substitution (Jinming Zhang et al., 2009). This technique could be relevant for modifying cellulose with 3-(Methylsulfonyl)benzoyl chloride, offering potential in materials science and engineering.

Chemical Functionalization and Catalysis

The development of pincer complexes based on functionalized carboxamides with ancillary sulfur and nitrogen donors highlights the versatility of sulfonyl chloride derivatives in catalysis and material science (S. G. Churusova et al., 2016). This suggests that 3-(Methylsulfonyl)benzoyl chloride could be used to create novel catalysts and functional materials.

Advanced Organic Synthesis

A radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes showcases innovative approaches to sulfonylation reactions, indicating the potential of 3-(Methylsulfonyl)benzoyl chloride in synthesizing biologically active molecules (Xinxing Gong et al., 2019).

Safety and Hazards

While specific safety and hazard information for 3-(Methylsulfonyl)benzoyl chloride was not found, similar compounds like benzoyl chloride are known to be combustible and corrosive . They can react with water to liberate toxic gas . Containers may explode when heated, and thermal decomposition can lead to the release of irritating gases and vapors .

Mécanisme D'action

Target of Action

3-(Methylsulfonyl)benzoyl chloride is a biochemical used in proteomics research

Mode of Action

Benzoyl chloride compounds are typically involved in acylation reactions . They can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . The specific interactions of 3-(Methylsulfonyl)benzoyl chloride with its targets and the resulting changes would depend on the specific context of its use.

Biochemical Pathways

As a benzoyl chloride compound, it could potentially be involved in various biochemical reactions, such as acylation reactions . The downstream effects of these reactions would depend on the specific context and targets of the compound.

Result of Action

As a benzoyl chloride compound, it could potentially participate in various biochemical reactions, leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 3-(Methylsulfonyl)benzoyl chloride could potentially be influenced by various environmental factors. For instance, the pH of the environment could influence its reactivity, as benzoyl chloride compounds typically react with nucleophiles in basic conditions . Other factors, such as temperature and the presence of other chemicals, could also potentially influence its action.

Propriétés

IUPAC Name |

3-methylsulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKRMQZNFPIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622766 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)benzoyl chloride | |

CAS RN |

54857-54-4 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)